molecular formula C19H25NO5S B2990878 Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034267-52-0

Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2990878
CAS No.: 2034267-52-0
M. Wt: 379.47
InChI Key: ZFDJQTKHMYNUFB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzofuran, an acetyl group, a pyrrolidine ring, and a thioacetate group. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Pyrrolidine is a cyclic amine, and acetyl groups are often involved in acylation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and pyrrolidine rings introduce elements of cyclic structure, and the different functional groups would have different effects on the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar acetyl and thioacetate groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Heterocyclic Compound Synthesis

    The chemical serves as a precursor in synthesizing various heterocyclic compounds. For example, Carvalho and Sargent (1984) demonstrated its utility in synthesizing dibenzofurandiols through annelation of benzofurans, highlighting its role in generating structurally complex molecules for further chemical and pharmacological investigation Carvalho & Sargent, 1984.

  • Thiosemicarbazides and Schiff Bases

    Abdel-Wahab et al. (2008) synthesized a variety of thiosemicarbazides, triazoles, and Schiff bases starting from similar compounds, showing potential as antihypertensive α-blocking agents. This underscores the versatility of such compounds in synthesizing biologically active molecules Abdel-Wahab et al., 2008.

  • Catalytic Processes

    Kaswan et al. (2016) developed an efficient protocol for methylenation of imidazo[1,2-a]pyridines, illustrating the compound's role in facilitating catalytic processes that yield significant chemical structures used in further drug development Kaswan et al., 2016.

Future Directions

The study of complex organic molecules like this one is a vibrant area of research, with potential applications in drug discovery, materials science, and other fields. Future research could involve exploring the synthesis of this compound, studying its reactivity, investigating its potential biological activity, and more .

Properties

IUPAC Name

methyl 2-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5S/c1-19(2)9-13-5-4-6-15(18(13)25-19)24-11-16(21)20-8-7-14(10-20)26-12-17(22)23-3/h4-6,14H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDJQTKHMYNUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(C3)SCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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